Galantide

Catalog No.
S528647
CAS No.
138579-66-5
M.F
C104H151N25O26S
M. Wt
2199.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galantide

CAS Number

138579-66-5

Product Name

Galantide

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C104H151N25O26S

Molecular Weight

2199.5 g/mol

InChI

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1

InChI Key

TZOJVPDIYKRJSM-GKPUQKAJSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN

Solubility

Soluble in DMSO

Synonyms

galanin (1-12)-Pro-substance P (5-11), galantide, M 15, M-15, M15

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O

Description

The exact mass of the compound Galantide is 2198.0983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurodegenerative Diseases

Studies have explored the potential of Galantide in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). These diseases are characterized by the progressive loss of neurons and their functions. Galanin is expressed in the brain regions affected by these diseases, and some research suggests that galanin signaling may contribute to their progression [].

Galantide, by blocking galanin receptors, might offer neuroprotective effects and slow down neurodegeneration. However, clinical trials haven't shown conclusive results yet, and more research is needed to determine its efficacy in treating these diseases [].

Pain Management

Galantide's potential role in pain management is another area of scientific research. Galanin is involved in pain perception, and Galantide might help alleviate pain by blocking galanin receptors in the spinal cord []. Studies suggest Galantide could be beneficial in treating chronic pain conditions, but further investigation is needed to confirm its effectiveness and safety for pain management [].

Galantide is a synthetic peptide that functions as a non-specific antagonist of the galanin receptor. It is composed of fragments derived from two naturally occurring peptides: galanin and substance P. Galantide is particularly noted for its ability to bind to two classes of galanin receptors in the rat hypothalamus, making it an important tool in neurochemical research. Its structure allows it to modulate various physiological processes, thereby providing insights into the roles of galanin receptors in health and disease .

  • Galantide acts by binding to galanin receptors, particularly GalR1 and GalR2, which are found in various areas of the brain [, ].
  • This binding is thought to influence various signaling pathways involved in memory, learning, and pain perception [, ]. The exact mechanisms are still under investigation.
  • Information on the safety and hazards of Galantide is limited as it is primarily a research compound [].
  • Peptide-based drugs can sometimes cause allergic reactions or other side effects.
  • Research on Galantide is ongoing to assess its safety and potential therapeutic applications [, ].
, which include:

  • Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, enhancing the peptide's stability.
  • Reduction: Reduction can break these disulfide bonds, resulting in a more flexible peptide structure.
  • Substitution: Specific amino acids within galantide can be replaced to modify its biological activity or stability.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various amino acid derivatives for substitution .

Major Products

The major products of these reactions include modified peptides that exhibit altered binding affinities and biological activities. For instance, oxidized galantide with disulfide bonds may show increased stability compared to its reduced form .

Galantide's primary biological activity lies in its role as an antagonist at galanin receptors. It inhibits the actions of galanin, which is involved in numerous physiological processes, including modulation of neurotransmitter release and regulation of insulin secretion. Studies have shown that treatment with galantide can inhibit the potentiation effects of galanin on various cellular functions .

Furthermore, galantide has been explored for its potential therapeutic applications in conditions such as acute pancreatitis and cognitive impairments, highlighting its relevance in both basic research and clinical settings .

Galantide is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a resin. The synthesis involves:

  • Resin Preparation: A resin-bound peptide serves as the starting point.
  • Amino Acid Coupling: Protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide, along with a base such as N-methylmorpholine.
  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Galantide has diverse applications across various fields:

  • Scientific Research: It is used to study peptide synthesis and modification, as well as the role of galanin receptors in physiological processes.
  • Medicine: Investigations into its potential therapeutic roles include treating conditions like acute pancreatitis and cognitive impairments.
  • Drug Development: Galantide serves as a model compound in developing peptide-based drugs and diagnostic tools .

Research indicates that galantide interacts with multiple receptor types, particularly within the central nervous system. Its antagonistic properties allow it to inhibit signaling pathways mediated by galanin receptors. Studies have demonstrated that galantide can alter intracellular calcium levels and modulate neurotransmitter release by blocking receptor activation .

Additionally, interaction studies have shown that galantide affects downstream signaling pathways involving phospholipase C activation, which plays a crucial role in various cellular responses .

Several compounds share similarities with galantide due to their roles as neuropeptides or receptor modulators. The following table outlines some comparable compounds:

CompoundDescriptionUnique Features
GalaninA neuropeptide that binds to galanin receptors and modulates various functionsFunctions as an agonist; involved in pain perception and metabolism
Substance PA neuropeptide involved in pain perception and inflammatory responsesPrimarily acts as a neurotransmitter; promotes pain signaling
BradykininA peptide that plays a role in vasodilation and pain signalingFunctions mainly in inflammatory responses; promotes vasodilation

Uniqueness of Galantide

Galantide's uniqueness lies in its hybrid structure combining elements from both galanin and substance P, allowing it to interact with multiple receptor types. Unlike its parent peptides, which primarily act as agonists, galantide functions as a non-specific antagonist, making it a versatile tool for research into neurochemical pathways .

Galantide represents a pivotal research tool in the investigation of galanin receptor-mediated physiological processes. This chimeric peptide, composed of galanin-(1-12)-Pro-substance P-(5-11) amide, demonstrates complex pharmacological properties across multiple experimental systems [1] [2].

Inhibition of Galanin-Mediated Insulin Secretion Suppression

Galantide exhibits potent antagonistic effects on galanin-mediated inhibition of glucose-stimulated insulin secretion in pancreatic islet models. The compound demonstrates remarkable potency with an IC50 value of 1.0 nanomolar when tested against galanin-mediated inhibition of glucose-induced insulin secretion from mouse pancreatic islets [1] [2]. This concentration-dependent antagonism occurs through reversible binding to galanin receptors, effectively blocking the inhibitory actions of galanin on pancreatic beta cell function.

Experimental investigations utilizing isolated mouse pancreatic islets have demonstrated that galantide dose-dependently antagonizes galanin-mediated inhibition of insulin secretion stimulated by glucose concentrations ranging from 11.1 to 22.2 millimolar [3]. The antagonist displays exceptional binding affinity, with displacement studies showing an IC50 value of less than 0.1 nanomolar for displacing 125I-monoiodo-[Tyr26]galanin from membranes of insulin-producing Rin m 5F cells [1] [2]. These findings establish galantide as a highly selective and potent tool for investigating galanin receptor function in pancreatic endocrine physiology.

The mechanism underlying galantide's antagonistic effects involves competitive inhibition at galanin receptor sites, preventing galanin from activating pertussis toxin-sensitive G proteins that normally lead to potassium channel activation and subsequent membrane hyperpolarization in pancreatic beta cells [4]. This antagonism effectively restores glucose-stimulated insulin secretion capacity in the presence of galanin, demonstrating the critical role of galanin receptor signaling in pancreatic islet function regulation.

Modulation of Sympathoadrenal Stress Responses

Investigation of galantide's effects on sympathoadrenal function reveals complex and tissue-specific responses that differ from its actions in other physiological systems. Studies utilizing psychosocial stress models in conscious, freely moving male rats have demonstrated that galantide does not function as an effective galanin receptor antagonist in the regulation of sympathoadrenal responses [5] [6].

Experimental protocols employing intruder stress paradigms, where test animals are exposed to resident conspecific fighters, have shown that galantide administration does not significantly affect stress-induced elevation of plasma catecholamines. Peak epinephrine responses reach 834.13 ± 115.13 picomoles per liter, while norepinephrine levels achieve 5,299.03 ± 450.62 picomoles per liter during stress exposure, regardless of galantide treatment [5] [6]. Area under the curve analyses comparing galantide-treated animals to controls show no significant differences (control: 8.26 ± 0.64 nmol/L/20 min), indicating that galantide does not modulate the magnitude or duration of catecholamine release during stress responses.

These findings contrast with galantide's potent antagonistic effects observed in other systems, suggesting tissue-specific differences in galanin receptor expression, coupling mechanisms, or accessibility to circulating galantide. The lack of sympathoadrenal modulation by galantide indicates that endogenous galanin may not play a primary role in stress-induced catecholamine release, or alternatively, that the concentrations and administration routes employed do not achieve sufficient receptor occupancy in sympathoadrenal tissues [5] [6].

Pro-Nociceptive Pathway Interactions in Peripheral Neurons

Galantide demonstrates significant pro-nociceptive effects through interactions with peripheral galanin receptor 2 (GalR2) in primary sensory neurons. Immunohistochemical studies reveal that 65.8% of lumbar 5 dorsal root ganglion cells express GalR2, with 44.5% of GalR2-positive neurons co-expressing the vanilloid receptor 1 (VR1), indicating substantial overlap between galanin and capsaicin-sensitive nociceptive pathways [7] [8].

Galantide effectively inhibits opioid-induced antinociception through concentration-dependent mechanisms targeting peripheral nociceptors. The compound demonstrates an IC50 of 4 nanomolar for antagonizing galanin-induced increases in potassium conductance in mudpuppy parasympathetic neurons, while exhibiting an IC50 of 16 nanomolar for inhibiting voltage-dependent calcium conductance [9] [10]. These electrophysiological effects translate to functional alterations in pain processing, where galantide administration significantly attenuates spinal antinociceptive effects of various analgesic compounds including morphine, tramadol, and other opioid receptor agonists [11] [12].

Anatomical distribution studies demonstrate that 68.0% of unmyelinated and 23.1% of myelinated digital nerve axons express GalR2, confirming the peripheral transport and localization of these receptors to sites where nociceptive signaling initiates [8]. Galantide's pro-nociceptive actions involve enhancement of capsaicin-induced inflammatory pain responses, with low-dose galantide (0.1 ng/μL) significantly increasing capsaicin-evoked nociceptive behaviors approximately two-fold when administered ipsilaterally [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

27

Exact Mass

2199.1016360 g/mol

Monoisotopic Mass

2198.0982812 g/mol

Heavy Atom Count

156

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

GWTLNSAGYLLGPQQFFGLM

Other CAS

138579-66-5

Dates

Last modified: 08-15-2023
1: Barreto SG, Carati CJ, Schloithe AC, Toouli J, Saccone GT. Octreotide negates the benefit of galantide when used in the treatment of caerulein-induced acute pancreatitis in mice. HPB (Oxford). 2010 Aug;12(6):403-11. doi: 10.1111/j.1477-2574.2010.00191.x. PubMed PMID: 20662791; PubMed Central PMCID: PMC3028581.
2: Ceresini G, Sgoifo A, Freddi M, Musso E, Parmigiani S, Del Rio G, Valenti G. Effects of galanin and the galanin receptor antagonist galantide on plasma catecholamine levels during a psychosocial stress stimulus in rats. Neuroendocrinology. 1998 Jan;67(1):67-72. PubMed PMID: 9485171.
3: Korolkiewicz R, Sliwiński W, Rekowski P, Halama-Borowiec A, Mucha P, Szczurowicz A, Korolkiewicz KZ. Galanin, galantide and galanin (1-14)-[alpha-aminobutyric acid8]-scyliorhinin-I: structure dependent effects on the rat isolated gastric fundus. Pharmacol Res. 1997 Jan;35(1):7-16. PubMed PMID: 9149310.
4: Bivalacqua TJ, Champion HC, Purohit SK, Murphy WA, Coy DH, Kadowitz PJ, Hellstrom WJ. Nitric oxide-mediated erectile effects of galantide but not galanin in vivo. Nitric Oxide. 2000 Apr;4(2):94-102. PubMed PMID: 10835289.
5: Korolkiewicz RP, Konstanski Z, Rekowski P, Szyk A, Ruczyński J, Dabrowski J, Ujda M, Korolkiewicz KZ, Petrusewicz J. Mechanism of the contractile effects of galantide and Galanin(1-14) [alpha-aminobutyric acid]scyliorhinin-I in rat isolated fundus strips. Med Sci Monit. 2002 Jan;8(1):BR19-23. PubMed PMID: 11782668.
6: Kozyrev N, Coolen LM. Activation of galanin and cholecystokinin receptors in the lumbosacral spinal cord is required for ejaculation in male rats. Eur J Neurosci. 2017 Mar;45(6):846-858. doi: 10.1111/ejn.13515. Epub 2017 Jan 24. PubMed PMID: 28002640.
7: Barreto SG, Carati CJ, Schloithe AC, Mathison R, Davison JS, Toouli J, Saccone GT. The efficacy of combining feG and galantide in mild caerulein-induced acute pancreatitis in mice. Peptides. 2010 Jun;31(6):1076-82. doi: 10.1016/j.peptides.2010.02.027. Epub 2010 Mar 7. PubMed PMID: 20214943.
8: Arletti R, Benelli A, Cavazzuti E, Bertolini A. Galantide improves social memory in rats. Pharmacol Res. 1997 Apr;35(4):317-9. PubMed PMID: 9264048.
9: Wodowska J, Ciosek J. Galanin and galanin-like peptide modulate vasopressin and oxytocin release in vitro: the role of galanin receptors. Neuropeptides. 2014 Dec;48(6):387-97. doi: 10.1016/j.npep.2014.10.005. Epub 2014 Nov 10. PubMed PMID: 25464889.
10: Tayh G, Ben Sallem R, Ben Yahia H, Gharsa H, Klibi N, Boudabous A, Ben Slama K. First Report of Extended-Spectrum β-Lactamases Among Clinical Isolates of Klebsiella pneumoniae in Gaza Strip, Palestine. Microb Drug Resist. 2017 Mar;23(2):169-176. doi: 10.1089/mdr.2016.0089. Epub 2016 Jun 13. PubMed PMID: 27294803.
11: Deecher DC, Odusan OO, Mufson EJ. Galanin receptors in human basal forebrain differ from receptors in the hypothalamus: characterization using [125I]galanin (porcine) and [125I]galantide. J Pharmacol Exp Ther. 1995 Nov;275(2):720-7. PubMed PMID: 7473159.
12: Yadav N, Gupta MN, Khare SK. Three phase partitioning and spectroscopic characterization of bioactive constituent from halophilic Bacillus subtilis EMB M15. Bioresour Technol. 2017 Oct;242:283-286. doi: 10.1016/j.biortech.2017.04.090. Epub 2017 Apr 26. PubMed PMID: 28478895.
13: Benelli A, Arletti R, Bertolini A, Menozzi B, Basaglia R, Poggioli R. Galantide stimulates sexual behaviour in male rats. Eur J Pharmacol. 1994 Aug 1;260(2-3):279-82. PubMed PMID: 7527345.
14: Sahu A, Xu B, Kalra SP. Role of galanin in stimulation of pituitary luteinizing hormone secretion as revealed by a specific receptor antagonist, galantide. Endocrinology. 1994 Feb;134(2):529-36. PubMed PMID: 7507825.
15: Bhandari M, Kawamoto M, Thomas AC, Barreto SG, Schloithe AC, Carati CJ, Toouli J, Saccone GT. Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice. Pancreatology. 2010;10(6):682-8. doi: 10.1159/000314603. Epub 2011 Jan 18. PubMed PMID: 21242707.
16: Korolkiewicz R, Sliwiński W, Konstański Z, Rekowski P, Halama-Borowiec A, Szyk A, Emerich J, Korolkiewicz KZ. Pharmacological characterization of the contractile effects of galanin (1-29)-NH2, galantide and galanin (1-14)-(alpha-aminobutyric acid8)scyliorhinin-I in the rat gastric fundus. Fundam Clin Pharmacol. 1997;11(6):576-83. PubMed PMID: 9444526.
17: Lindskog S, Ahrén B, Land T, Langel U, Bartfai T. The novel high-affinity antagonist, galantide, blocks the galanin-mediated inhibition of glucose-induced insulin secretion. Eur J Pharmacol. 1992 Jan 14;210(2):183-8. PubMed PMID: 1376272.
18: Mulvaney JM, Merriam LA, Parsons RL. Galantide distinguishes putative subtypes of galanin receptors in mudpuppy parasympathetic neurons. Eur J Pharmacol. 1995 Dec 4;287(1):97-100. PubMed PMID: 8666034.
19: Lee SK, Choi D, Chon JW, Seo KH. Resistance of Strains Producing Extended-Spectrum β-Lactamases Among Salmonella from Duck Carcasses at Slaughterhouses in Three Major Provinces of South Korea. Foodborne Pathog Dis. 2016 Mar;13(3):135-41. doi: 10.1089/fpd.2015.2042. Epub 2016 Feb 17. PubMed PMID: 26885565.
20: Takahashi T, Belvisi MG, Barnes PJ. Modulation of neurotransmission in guinea-pig airways by galanin and the effect of a new antagonist galantide. Neuropeptides. 1994 Apr;26(4):245-51. PubMed PMID: 7518053.

Explore Compound Types